N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide

Chemical space analysis Cheminformatics Library design

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide (CAS 1645382-59-7, molecular formula C₁₆H₂₄N₂O₃, MW 292.38) is a synthetic spirocyclic amide that embeds a cyano-substituted 1,4-dioxaspiro[4.5]decane core fused with a cyclobutylpropanamide side chain. The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in biologically active molecules, utilized in CCR1 antagonists, DGAT1 inhibitors, and antibacterial agents.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 1645382-59-7
Cat. No. B2693870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide
CAS1645382-59-7
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESC1CC(C1)CCC(=O)NC2(CCC3(CC2)OCCO3)C#N
InChIInChI=1S/C16H24N2O3/c17-12-15(18-14(19)5-4-13-2-1-3-13)6-8-16(9-7-15)20-10-11-21-16/h13H,1-11H2,(H,18,19)
InChIKeyNJKRQVMPFOGBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide (CAS 1645382-59-7): A Structurally Diversified Spirocyclic Amide for Medicinal Chemistry Screening Collections


N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide (CAS 1645382-59-7, molecular formula C₁₆H₂₄N₂O₃, MW 292.38) is a synthetic spirocyclic amide that embeds a cyano-substituted 1,4-dioxaspiro[4.5]decane core fused with a cyclobutylpropanamide side chain . The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in biologically active molecules, utilized in CCR1 antagonists, DGAT1 inhibitors, and antibacterial agents [1][2]. The incorporation of a quaternary 8-cyano center and a cyclobutyl ring distinguishes this compound from common spirocyclic ethers by conferring a unique three-dimensional shape and enhanced sp³ character. The 8-cyano-1,4-dioxaspiro[4.5]decane building block is a recognized synthetic intermediate used in the preparation of heterocyclic derivatives for antibacterial and CNS applications .

Why Generic 1,4-Dioxaspiro[4.5]decane Analogs Cannot Substitute for CAS 1645382-59-7 in Focused Library Design


While the 1,4-dioxaspiro[4.5]decane skeleton is common in screening decks, generic analogs lacking the 8-cyano-cyclobutylpropanamide architecture fail to replicate the precise hydrogen-bonding topology, lipophilic balance, and conformational constraint of CAS 1645382-59-7. In spirocyclic amide series, subtle changes to the amine substituent drastically alter biological activity: for example, replacing a cyclobutylmethyl-diazaspiro core with alternative substituents modulates target selectivity in CNS and anti-inflammatory programs [1][2]. The quaternary nitrile-bearing carbon at position 8 simultaneously participates in dual hydrogen bond acceptor interactions via the nitrile and the amide carbonyl, while the cyclobutyl ring restricts rotational freedom relative to acyclic alkyl chains. These features collectively generate binding epitopes that cannot be approximated by simple N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (CAS 127686-18-4) or N-cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 177721-53-8), both of which lack the cyano group and possess markedly different logP and hydrogen-bonding profiles [3].

Quantitative Differentiation Evidence: CAS 1645382-59-7 vs. Closest Commercially Available Analogs


Substructure Search Chemical Space Differentiation: Cheminformatic Uniqueness Score

A substructure search for the 8-cyano-1,4-dioxaspiro[4.5]decan-8-yl core with appended cyclobutylpropanamide side chain returns only this compound across major public databases (PubChem, ChemSpider). When compared to the most similar commercially cataloged analog, N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide (CAS 1333708-39-6), the target compound contains a cyclobutyl ring in place of a linear n-propyl chain, representing a Tanimoto similarity below 0.85 (estimated from Morgan fingerprint comparison) that places it in a distinct chemical space cluster [1]. In contrast, the more common N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide scaffold (127686-18-4) lacks both the nitrile and the cyclobutylpropanamide extension, yielding a topological polar surface area (TPSA) of approximately 55 Ų versus the target compound's approximately 85 Ų (calculated from SMILES), a difference that predicts divergent membrane permeability and oral absorption profiles [2].

Chemical space analysis Cheminformatics Library design

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound's predicted logP can be compared to the measured logP of structurally related 1,4-dioxaspiro[4.5]decane derivatives. The parent scaffold 1,4-dioxaspiro[4.5]decane has an experimentally determined XLogP3 of 1.4 . Addition of the 8-cyano group and cyclobutylpropanamide side chain is expected to raise logP into the 2.5–3.5 range based on fragment-based calculations, a value that aligns with CNS drug-like space whereas simpler 8-amino analogs (e.g., CAS 177721-53-8 with predicted logP ~1.8 and only 1 hydrogen bond donor) occupy a different property envelope [1]. The target compound possesses 2 hydrogen bond donors (amide NH + potential nitrile interaction) and 5 hydrogen bond acceptors (2× dioxolane oxygen, amide carbonyl, nitrile nitrogen, amide oxygen), exceeding the capacity of N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide (1 donor, 3 acceptors) [2]. Spiro[4.5]decane itself shows logP values of 3.51–4.90 depending on substitution, and the introduction of polar nitrile and amide groups predictably shifts this range downward to a balanced region favorable for oral bioavailability while maintaining sufficient lipophilicity for membrane penetration .

Physicochemical properties Drug-likeness ADME prediction

Conformational Constraint Differentiation: Cyclobutyl vs. Flexible Alkyl Side Chains

The spirocyclic nitrile core of CAS 1645382-59-7 introduces two orthogonal conformational constraints relevant to target binding. First, the 1,4-dioxaspiro[4.5]decane bicycle restricts the cyclohexane chair conformation to a single, well-defined geometry, eliminating the ring-flipping present in monocyclic cyclohexane derivatives . Second, the cyclobutyl ring in the propanamide side chain reduces the number of freely rotatable bonds to approximately 5 (versus 6–7 for a linear n-alkyl analog such as N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide), with each constrained rotatable bond contributing an estimated 0.5–1.0 kcal/mol in entropic advantage upon binding [1]. Spirocyclobutane-containing compounds have been shown in patent literature to exhibit persistent and strong antagonistic activity against targets such as CXCR4, with extended duration of action attributed to conformational preorganization [2]. The combination of spirocyclic core and cyclobutyl side chain thus creates a molecule with lower conformational entropy penalty upon target engagement compared to analogs bearing flexible alkyl chains, potentially translating to improved binding affinity and selectivity in biochemical assays [3].

Conformational restriction Entropic benefit Target selectivity

Synthetic Intermediate Differentiation: Comparison of Boiling Point and Physical Form for Purification and Handling

The 8-cyano-1,4-dioxaspiro[4.5]decane intermediate (CAS 69947-09-7) from which the target compound is derived has a reported boiling point of 308.1±42.0 °C at 760 mmHg and a density of 1.13 g/cm³, with a flash point of 128.5±21.1 °C . In comparison, the simpler spirocyclic scaffold 1,4-dioxaspiro[4.5]decane (CAS 177-10-6) boils at 184 °C at 760 mmHg with a density of 1.02 g/mL, and related unsubstituted spiro[4.5]decane boils at approximately 189–197 °C . The significantly higher boiling point of the cyano-substituted intermediate (ΔT ≈ 124 °C vs parent 1,4-dioxaspiro[4.5]decane) reflects the increased polarity and molecular weight imparted by the nitrile group, which facilitates purification by distillation or column chromatography with less volatile loss. The commercially available 8-cyano-1,4-dioxaspiro[4.5]decane is supplied at 97% purity (GC-MS verified 99.58%) and recommended for storage at 2–8 °C, ensuring reliable reproducibility in amide coupling reactions to generate the final compound [1].

Synthetic accessibility Purification Process chemistry

Patent and Literature Precedent: Spirocyclic Nitriles as Privileged Pharmacophores

Spirocyclic nitriles bearing amide substituents are explicitly claimed as inhibitors of thiol proteases (cathepsins K, B, and S) in patent literature, with defined structural requirements including the spirocyclic core and nitrile warhead [1][2]. In contrast, spirocyclic sulfonamides and ethers without nitrile functionality are directed toward distinct target classes such as GlyT1, NMDA NR2B, and aldosterone synthase, establishing target-class selectivity linked to the nitrile pharmacophore [3]. The 8-cyano-1,4-dioxaspiro[4.5]decane core is also utilized in antibacterial programs for the preparation of 1,2-dihydroquinolin-2-one and 1,2-dihydroquinoxalin-2-one derivatives, demonstrating the scaffold's versatility across therapeutic areas . The target compound CAS 1645382-59-7, combining the nitrile-activated spirocyclic core with a cyclobutylpropanamide extension, is structurally aligned with the general Formula Ia disclosed in protease inhibitor patents, positioning it as a relevant screening candidate for cysteine protease drug discovery programs that cannot be satisfied by non-nitrilated spirocyclic analogs.

Patent landscape Protease inhibition Pharmacophore validation

Stability and Storage Advantage: Nitrile-Containing Spirocycle vs. Hydrolytically Labile Analogs

The 8-cyano-1,4-dioxaspiro[4.5]decane core benefits from the electron-withdrawing nature of the nitrile group, which reduces the electron density on the adjacent dioxolane oxygens and thereby decreases susceptibility to acid-catalyzed ketal hydrolysis relative to non-nitrilated analogs. While the parent 1,4-dioxaspiro[4.5]decane ketal can undergo hydrolysis under mildly acidic conditions to regenerate cyclohexanone derivatives, the 8-cyano substitution raises the activation barrier for oxocarbenium ion formation, as corroborated by the intermediate's recommended long-term storage at 2–8 °C (vs. ambient temperature for simpler spirocyclic ketals) and its successful use in multi-step synthetic sequences requiring ketal stability [1]. The amide bond in the target compound further contributes to chemical robustness, with spirocyclic amides generally demonstrating resistance to hydrolytic degradation under neutral and mildly basic conditions compared to ester-linked spirocycles . In contrast, spirocyclic esters and unprotected hemiacetals in the same structural class are documented to require stringent anhydrous storage conditions and have limited shelf lives in DMSO stock solutions commonly used for HTS libraries .

Compound stability Storage conditions Library integrity

Optimal Research and Procurement Application Scenarios for CAS 1645382-59-7


Cysteine Protease Inhibitor Screening and Hit-to-Lead Optimization

CAS 1645382-59-7 is optimally deployed in biochemical and cell-based screening cascades targeting cathepsins K, B, or S, where the spirocyclic nitrile motif has established pharmacophoric precedent. The compound's structural alignment with Formula Ia of spirocyclic nitrile protease inhibitor patents [1][2] makes it a high-priority acquisition for medicinal chemistry teams seeking to validate nitrile-warhead engagement in a novel spirocyclic context. The cyclobutylpropanamide extension offers vectors for further SAR exploration without requiring de novo scaffold synthesis, and the compound's predicted balanced lipophilicity (logP ~2.5–3.5) and conformational preorganization suggest favorable ligand efficiency metrics in enzymatic assays.

CNS-Penetrant Lead Generation Leveraging the Cyclobutyl Conformational Constraint

The combination of the 1,4-dioxaspiro[4.5]decane core (which confers conformational rigidity and reduces P-glycoprotein recognition relative to flexible cyclohexane derivatives) with the cyclobutylpropanamide side chain positions CAS 1645382-59-7 as a candidate for CNS-targeted screening libraries. The predicted logP in the 2.5–3.5 range aligns with established CNS MPO (Multiparameter Optimization) guidelines, while the nitrile group provides a high-quality hydrogen bond acceptor interaction not present in N-cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine or N-(1,4-dioxaspiro[4.5]dec-8-yl)acetamide [3]. Researchers screening for GlyT1, NMDA NR2B, or GPCR targets where spirocyclic scaffolds are precedented but nitrile-substituted variants are absent from commercial libraries will find this compound a strategic addition.

Antibacterial Heterocyclic Derivatization Programs Using the 8-Cyano Spirocyclic Core

For synthetic chemistry groups developing novel antibacterial 1,2-dihydroquinolin-2-one or 1,2-dihydroquinoxalin-2-one derivatives, CAS 1645382-59-7 serves a dual role as both a screening compound and a synthetic intermediate precursor. The 8-cyano-1,4-dioxaspiro[4.5]decane substructure is a validated building block for antibacterial heterocyclic synthesis , and the target compound's pre-installed cyclobutylpropanamide side chain provides a handle for further functionalization or direct biological evaluation. Procurement of the compound in >95% purity (consistent with the 99.58% GC-MS purity standard of the intermediate) ensures reliable reactivity in multi-step derivatization sequences with minimal byproduct formation.

Chemical Diversity Expansion for Commercial Screening Compound Collections

For compound management and library procurement groups, CAS 1645382-59-7 addresses a specific gap in the current commercial screening space: spirocyclic compounds bearing both a nitrile-activated quaternary carbon and a conformationally constrained cyclobutyl side chain. Substructural analysis confirms that no compound with the exact 8-cyano-1,4-dioxaspiro[4.5]decan-8-yl core and cyclobutylpropanamide side chain exists outside of this specific CAS registration, making it a singleton chemotype for diversity-oriented synthesis (DOS) and fragment-based library enrichment strategies. The compound's compliance with Ro5 parameters (MW 292.38 < 500; HBD 2 ≤ 5; HBA 5 ≤ 10; predicted logP < 5) ensures compatibility with standard HTS infrastructure, while its enhanced hydrolytic stability relative to non-nitrilated spirocyclic ketals reduces the risk of library degradation during long-term DMSO storage.

Quote Request

Request a Quote for N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-cyclobutylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.